4-((2-Hydroxy-5-methylphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
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Description
4-((2-Hydroxy-5-methylphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid is a useful research compound. Its molecular formula is C17H19N3O4 and its molecular weight is 329.356. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Mickevičienė et al. (2015) explores the synthesis of N-Substituted-β-amino Acid Derivatives, including 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids. These compounds were further modified to obtain derivatives with antimicrobial properties. The derivatives exhibited notable activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as antifungal properties against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Electrochemical Behavior
David et al. (1995) investigated the electrochemical behavior of derivatives closely related to the mentioned compound, focusing on their reduction in a protic medium. This study provides insights into the electrochemical properties and potential applications in developing new electrochemical sensors or processes (David et al., 1995).
Lipid Peroxidation and Biochemical Analysis
Research by Spickett (2013) on 4-Hydroxy-2-nonenal (HNE), a lipid peroxidation product, sheds light on the chemical behavior and analysis of similar compounds. Although not directly related to the specific chemical , it contributes to understanding the oxidative pathways and analytical methods relevant for studying similar compounds (Spickett, 2013).
Optical Gating of Synthetic Ion Channels
A study by Ali et al. (2012) demonstrated the use of 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid as a photolabile protecting group for optical gating in nanofluidic devices, showcasing the potential of chemically similar compounds in the development of light-responsive materials and devices (Ali et al., 2012).
Synthesis of Heterocycles and Dyes
Modi and Patel (2013) explored the synthesis of novel bisheteroaryl bisazo dyes, starting from compounds that share functional groups with 4-((2-Hydroxy-5-methylphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid. This research highlights the chemical versatility of such compounds in synthesizing complex molecules with potential applications in dyeing and material sciences (Modi & Patel, 2013).
Properties
IUPAC Name |
4-(2-hydroxy-5-methylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11-4-5-15(21)13(7-11)20-16(22)8-14(17(23)24)19-10-12-3-2-6-18-9-12/h2-7,9,14,19,21H,8,10H2,1H3,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCIRVOMIHZABL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.